molecular formula C15H22N4O2S B7885556 4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine

4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine

Cat. No.: B7885556
M. Wt: 322.4 g/mol
InChI Key: ZMVFETIBVOUXSD-UHFFFAOYSA-N
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Description

4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine is a complex organic compound that features a thiomorpholine ring attached to a piperidine ring, which is further substituted with a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the nitropyridine group. The thiomorpholine ring is then attached through a series of nucleophilic substitution reactions.

    Preparation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Introduction of Nitropyridine Group: The nitropyridine group is introduced via nitration of pyridine using nitric acid and sulfuric acid.

    Formation of Thiomorpholine Ring: The thiomorpholine ring is formed by reacting the piperidine derivative with thiomorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiomorpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted piperidine and thiomorpholine derivatives.

Scientific Research Applications

4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and thiomorpholine rings may enhance the compound’s binding affinity and specificity to its targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitropyridin-2-yl)piperidin-4-one: Similar structure but lacks the thiomorpholine ring.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Contains a nitropyridine group but differs in the other substituents.

Uniqueness

4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine is unique due to the presence of both the thiomorpholine and piperidine rings, which may confer distinct chemical and biological properties. This combination of functional groups can result in enhanced reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-[[1-(3-nitropyridin-2-yl)piperidin-4-yl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c20-19(21)14-2-1-5-16-15(14)18-6-3-13(4-7-18)12-17-8-10-22-11-9-17/h1-2,5,13H,3-4,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVFETIBVOUXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CCSCC2)C3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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